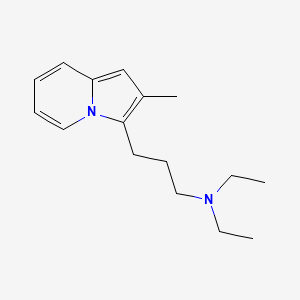
Indolizine, 3-(3-(diethylamino)propyl)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizine, 3-(3-(diethylamino)propyl)-2-methyl- is a nitrogen-containing heterocyclic compound Indolizines are known for their diverse biological activities and are used in various scientific research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indolizines typically involves cyclization reactions. One common method is the cycloisomerization of alkynyl imines, which can be catalyzed by copper or other transition metals . Another approach is the intramolecular amination of allylic alcohols using aqueous hydrochloric acid or p-toluenesulfonic acid as catalysts . Additionally, organocopper reagents can react with heterocyclic propargyl mesylates to produce N-fused heterocycles .
Industrial Production Methods
Industrial production of indolizines often employs scalable methods such as the Ortoleva–King reaction, which involves the iodine-catalyzed reaction of 2-pyridylacetate with benzophenones . This method is compatible with a broad range of functional groups and can produce indolizines in good yields. Another industrial method includes the use of samarium-catalyzed C(sp3)-H bond activation to synthesize indolizines from 2-alkylazaarenes and propargylic alcohols under mild, solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
Indolizine, 3-(3-(diethylamino)propyl)-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the indolizine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of the indolizine ring.
Reduction: Reduced forms of the indolizine ring.
Substitution: Substituted indolizine derivatives with various functional groups.
Scientific Research Applications
Indolizine, 3-(3-(diethylamino)propyl)-2-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of indolizine, 3-(3-(diethylamino)propyl)-2-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s indolizine core can interact with biological macromolecules through π-π stacking, hydrogen bonding, and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Indole: An isomer of indolizine with a similar structure but different biological activities.
Pyrrole: Another nitrogen-containing heterocycle with distinct chemical properties.
Quinoline: A heterocyclic compound with a fused benzene and pyridine ring, used in various medicinal applications.
Uniqueness
Indolizine, 3-(3-(diethylamino)propyl)-2-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
65548-79-0 |
|---|---|
Molecular Formula |
C16H24N2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
N,N-diethyl-3-(2-methylindolizin-3-yl)propan-1-amine |
InChI |
InChI=1S/C16H24N2/c1-4-17(5-2)11-8-10-16-14(3)13-15-9-6-7-12-18(15)16/h6-7,9,12-13H,4-5,8,10-11H2,1-3H3 |
InChI Key |
SOBJYBWYCRWBKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC1=C(C=C2N1C=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[(2-Cyanopropan-2-yl)sulfanyl]methyl}carbamyl fluoride](/img/structure/B14490768.png)
![{2-[(Propylcarbamoyl)amino]phenyl}acetic acid](/img/structure/B14490770.png)
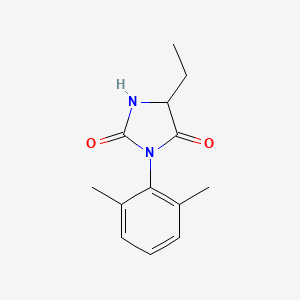
![[1,1'-Biphenyl]-2-ylphosphonic acid](/img/structure/B14490793.png)
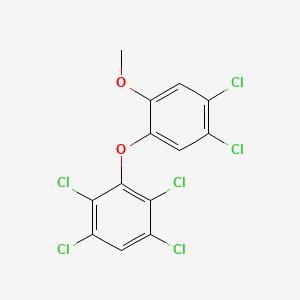
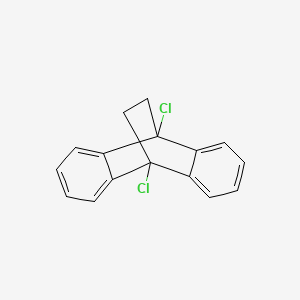



![Acetic acid;3-[ethyl(difluoro)silyl]propan-1-ol](/img/structure/B14490837.png)


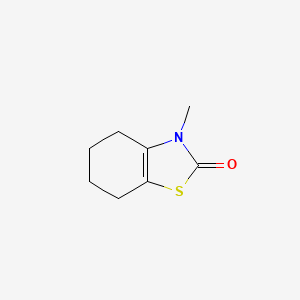
![Carbamic acid, [2-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14490869.png)
